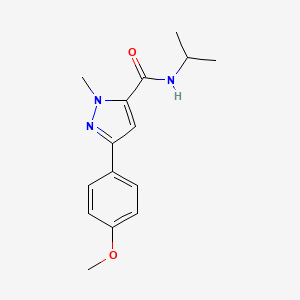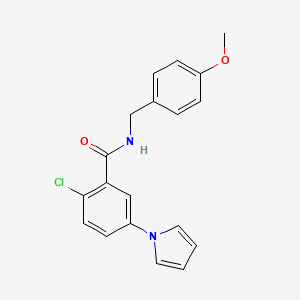![molecular formula C22H17Cl2NO3S B14956830 7-[(2,6-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14956830.png)
7-[(2,6-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound with a complex structure that includes a chromenone core, a thiazole ring, and a dichlorobenzyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the chromenone core, followed by the introduction of the thiazole ring and the dichlorobenzyl ether group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenone derivatives.
Aplicaciones Científicas De Investigación
7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Similar in structure but lacks the thiazole ring and chromenone core.
2-[(2,6-Dichlorobenzyl)oxy]ethanol: Contains the dichlorobenzyl ether group but has a simpler structure without the chromenone and thiazole components.
Uniqueness
7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C22H17Cl2NO3S |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
7-[(2,6-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C22H17Cl2NO3S/c1-3-13-7-14-20(28-10-16(21(14)26)22-25-12(2)11-29-22)8-19(13)27-9-15-17(23)5-4-6-18(15)24/h4-8,10-11H,3,9H2,1-2H3 |
Clave InChI |
FMXGOXUJZMWMNT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1OCC3=C(C=CC=C3Cl)Cl)OC=C(C2=O)C4=NC(=CS4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14956749.png)
![N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B14956750.png)

![1-[(2,6-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14956767.png)
![3-(3-chloro-4-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B14956773.png)
![Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14956783.png)
![3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one](/img/structure/B14956784.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14956788.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol](/img/structure/B14956790.png)
![(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B14956797.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B14956801.png)



